2-(4-Bromobenzyl)butanoic acid
CAS No.:
Cat. No.: VC18643855
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO2 |
|---|---|
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)methyl]butanoic acid |
| Standard InChI | InChI=1S/C11H13BrO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7H2,1H3,(H,13,14) |
| Standard InChI Key | BVGURJANTDGYGN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1=CC=C(C=C1)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzyl group (C₆H₅CH₂–) substituted with a bromine atom at the para position of the aromatic ring, connected to a four-carbon aliphatic chain terminating in a carboxylic acid group (–CH₂CH₂CH₂COOH). This configuration confers both aromatic stability and acidic reactivity. X-ray crystallography of analogous compounds, such as 4-(4-bromophenyl)butanoic acid, reveals planar aromatic rings and extended aliphatic conformations, which likely apply to 2-(4-bromobenzyl)butanoic acid .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ | |
| Molecular Weight | 257.12 g/mol | |
| Density (Predicted) | ~1.5 g/cm³ | |
| Boiling Point (Estimated) | ~351°C | |
| Melting Point | Not Reported | — |
The absence of experimental melting point data for 2-(4-bromobenzyl)butanoic acid highlights a critical research gap. By contrast, its isomer 4-(4-bromophenyl)butanoic acid melts at 67°C , suggesting that steric effects from the benzyl substitution may alter phase transitions in the former.
Synthesis and Manufacturing
Primary Synthetic Routes
Two principal methods dominate the synthesis of 2-(4-bromobenzyl)butanoic acid:
Table 2: Comparative Synthesis Methods
*Estimated based on analogous reactions.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is governed by its polar carboxylic acid group and nonpolar benzyl moiety. It is expected to dissolve in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol, while being insoluble in nonpolar solvents like hexane. Stability studies are lacking, but the bromine atom’s electronegativity may render the compound susceptible to nucleophilic aromatic substitution under basic conditions.
Spectroscopic Data
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid group. The C–Br stretch typically appears at 500–600 cm⁻¹.
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NMR Spectroscopy:
Chemical Reactivity and Derivatives
Functional Group Transformations
The carboxylic acid group enables classic reactions such as:
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Esterification: Treatment with alcohols (e.g., methanol) under acidic conditions yields methyl esters.
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Amide Formation: Reaction with amines (e.g., NH₃) using coupling agents like DCC produces amide derivatives.
The bromine atom participates in cross-coupling reactions (e.g., Suzuki, Heck), offering pathways to biphenyl or styrene derivatives.
Pharmacologically Active Derivatives
The tert-butoxycarbonyl (Boc)-protected derivative, (R)-4-(4-Bromophenyl)-2-((Boc)amino)butanoic acid (C₁₅H₂₀BrNO₄), exemplifies the compound’s utility in drug discovery. This chiral building block is critical for synthesizing peptidomimetics and enzyme inhibitors.
Applications in Research
Material Science
Future Research Directions
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